molecular formula C15H22N2O6S B1628688 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine CAS No. 204856-74-6

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine

Cat. No.: B1628688
CAS No.: 204856-74-6
M. Wt: 358.4 g/mol
InChI Key: KVAQHAYIHFSBMU-UHFFFAOYSA-N
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Description

“4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine” is a chemical compound with the CAS Number: 220388-34-1 . It has a molecular weight of 358.42 and its IUPAC name is N-(tert-butoxycarbonyl)-4-[(methylsulfonyl)amino]phenylalanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 358.42 . The InChI code provides further information about its molecular structure .

Scientific Research Applications

Polymer Chemistry and Peptide Synthesis

Research has explored the synthesis of methacrylate polymers containing amino acid-based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester, through reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers exhibit controlled molecular weight, narrow molecular weight distribution, and pH responsiveness due to the deprotection of the Boc group, making them potential candidates for delivering small interfering RNA (Kumar et al., 2012).

Chemical Ligation

The synthesis of erythro-N-Boc-β-mercapto-L-phenylalanine has enabled native chemical ligation at phenylalanine. This approach facilitates the synthesis of peptides by using the N-Boc amino acid to cap a tetrapeptide, which then undergoes successful native chemical ligation with C-terminal thioesters. This method has been applied to synthesize specific peptides, demonstrating its utility in peptide chemistry (Crich & Banerjee, 2007).

Synthesis of Amino Acid Derivatives

Studies have also focused on the synthesis of protected enantiopure 2-pyrrolylalanine as an electron-rich arylalanine (histidine) analog for application in peptide science. This work highlights the use of phenylalanine derivatives in synthesizing complex peptides and studying their influence on peptide conformations and behaviors (Doerr & Lubell, 2012).

Biomedical Applications

The research has extended to the biomedical field, where derivatives of phenylalanine, such as 4-borono-2-(18)F-fluoro-phenylalanine, have been studied for their potential in boron neutron capture therapy (BNCT) for treating human glioblastoma cells. This research highlights the predominant contribution of L-type amino acid transporter to the uptake of such derivatives, emphasizing their relevance in developing therapeutic agents (Yoshimoto et al., 2013).

Advanced Material Science

In material science, the self-assembling behavior of modified aromatic amino acids in competitive media has been investigated. Specifically, the study of 4-nitrophenylalanine demonstrates its efficient gelation properties and the influence of nitro group introduction on self-assembly processes, providing insights into designing new materials with tailored properties (Singh et al., 2020).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAQHAYIHFSBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617281
Record name N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204856-74-6
Record name N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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